molecular formula C47H93NO5 B13359647 Nonyl 8-((2-hydroxyethyl)(8-oxo-8-((9-propylheptadecan-9-yl)oxy)octyl)amino)octanoate

Nonyl 8-((2-hydroxyethyl)(8-oxo-8-((9-propylheptadecan-9-yl)oxy)octyl)amino)octanoate

Cat. No.: B13359647
M. Wt: 752.2 g/mol
InChI Key: SYBMMSJYBURTFH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonyl 8-((2-hydroxyethyl)(8-oxo-8-((9-propylheptadecan-9-yl)oxy)octyl)amino)octanoate involves multiple steps. One common method is the esterification reaction between heptadecanoic acid and aminooctanol under appropriate conditions . During the reaction, hydroxyethyl nonanol and an oxidizing agent are added .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. The reaction is carried out in reactors with controlled temperature and pressure to ensure high yield and purity . The product is then purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Nonyl 8-((2-hydroxyethyl)(8-oxo-8-((9-propylheptadecan-9-yl)oxy)octyl)amino)octanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Nonyl 8-((2-hydroxyethyl)(8-oxo-8-((9-propylheptadecan-9-yl)oxy)octyl)amino)octanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Nonyl 8-((2-hydroxyethyl)(8-oxo-8-((9-propylheptadecan-9-yl)oxy)octyl)amino)octanoate involves its ability to form lipid nanoparticles. These nanoparticles can encapsulate therapeutic agents, protecting them from degradation and facilitating their delivery to target cells . The compound interacts with cellular membranes, enhancing the uptake of the encapsulated agents .

Properties

Molecular Formula

C47H93NO5

Molecular Weight

752.2 g/mol

IUPAC Name

nonyl 8-[2-hydroxyethyl-[8-oxo-8-(9-propylheptadecan-9-yloxy)octyl]amino]octanoate

InChI

InChI=1S/C47H93NO5/c1-5-9-12-15-18-27-34-44-52-45(50)35-28-21-19-25-32-40-48(42-43-49)41-33-26-20-22-29-36-46(51)53-47(37-8-4,38-30-23-16-13-10-6-2)39-31-24-17-14-11-7-3/h49H,5-44H2,1-4H3

InChI Key

SYBMMSJYBURTFH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCC)(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

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